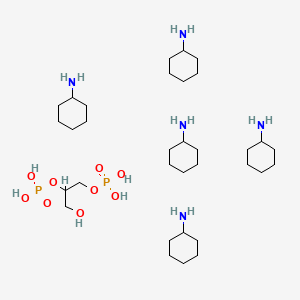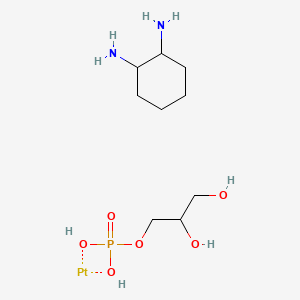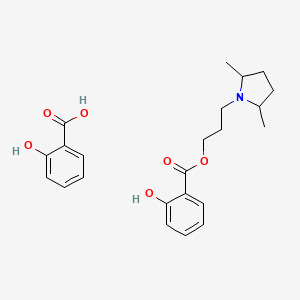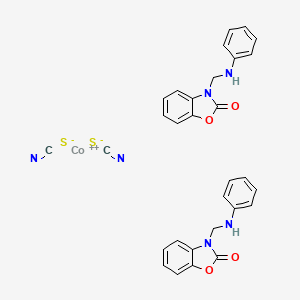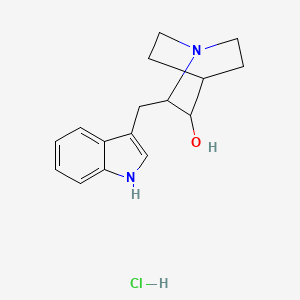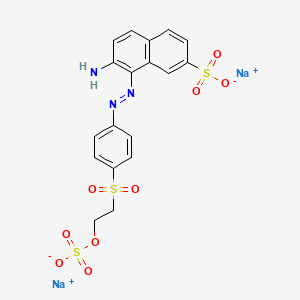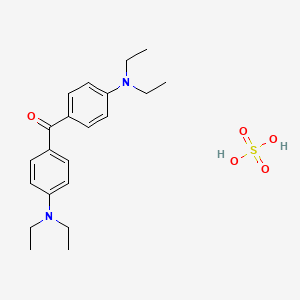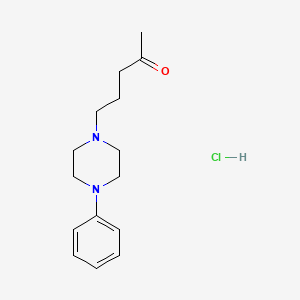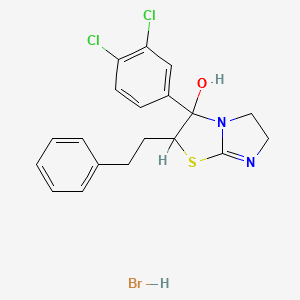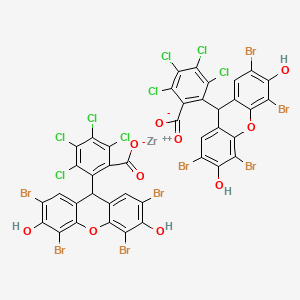
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) is a complex organometallic compound It is known for its unique structure, which includes zirconium ions coordinated with highly brominated and chlorinated xanthene and benzoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) typically involves the reaction of zirconium salts with 2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the proper coordination of the ligands to the zirconium ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state zirconium complexes.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium species.
Substitution: Ligand substitution reactions can occur, where the xanthene or benzoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium(4+) complexes, while reduction may produce zirconium(0) species. Substitution reactions result in new zirconium complexes with different ligands .
Aplicaciones Científicas De Investigación
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene-based structure.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, including coatings and composites.
Mecanismo De Acción
The mechanism of action of Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) involves its interaction with molecular targets through coordination chemistry. The zirconium ion can form stable complexes with various substrates, facilitating catalytic reactions. The xanthene and benzoate ligands contribute to the compound’s stability and reactivity by providing multiple coordination sites and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)benzoate): Similar structure but lacks the tetrachlorobenzoate moiety.
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate): Similar but with different halogenation patterns.
Uniqueness
Zirconium(2+) bis(2-(2,4,5,7-tetrabromo-3,6-dihydroxyxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate) is unique due to its specific combination of brominated and chlorinated ligands, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
97235-50-2 |
|---|---|
Fórmula molecular |
C40H10Br8Cl8O10Zr |
Peso molecular |
1664.6 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3,6-dihydroxy-9H-xanthen-9-yl)benzoate;zirconium(2+) |
InChI |
InChI=1S/2C20H6Br4Cl4O5.Zr/c2*21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;/h2*1-2,7,29-30H,(H,31,32);/q;;+2/p-2 |
Clave InChI |
DZDXJOBGMZGIDY-UHFFFAOYSA-L |
SMILES canónico |
C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)O)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



